2-Bromo-6-methylthiazolo[4,5-b]pyridine
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Overview
Description
2-Bromo-6-methylthiazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a thiazole ring fused to a pyridine ring, with a bromine atom at the 2-position and a methyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methylthiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . This method is efficient and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, the reaction conditions can be optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methylthiazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazolo[4,5-b]pyridine derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
2-Bromo-6-methylthiazolo[4,5-b]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial, antifungal, and antitumor agent.
Biological Research: It has been investigated for its ability to interact with various biological targets, including enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-Bromo-6-methylthiazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-Bromo-6-methylthiazolo[4,5-b]pyridine can be compared with other similar compounds, such as:
6-Bromo-2-methylthiazolo[5,4-b]pyridine: This compound has a similar structure but with different substitution patterns.
Thiazolo[4,5-b]pyridine-2-carbonitriles: These compounds have a nitrile group at the 2-position instead of a bromine atom.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
CAS No. |
1206250-27-2 |
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Molecular Formula |
C7H5BrN2S |
Molecular Weight |
229.10 g/mol |
IUPAC Name |
2-bromo-6-methyl-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C7H5BrN2S/c1-4-2-5-6(9-3-4)10-7(8)11-5/h2-3H,1H3 |
InChI Key |
HCJXEOQBVANLPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C1)N=C(S2)Br |
Origin of Product |
United States |
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